molecular formula C7H12O2S B6266937 2-(thian-3-yl)acetic acid CAS No. 1367934-08-4

2-(thian-3-yl)acetic acid

Cat. No.: B6266937
CAS No.: 1367934-08-4
M. Wt: 160.24 g/mol
InChI Key: AQLJZLIQLBJTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thian-3-yl)acetic acid (2TAA) is an organic compound that is widely used in scientific research, particularly in the field of biochemistry and physiology. It has been studied for its potential applications in drug development and has been found to have a number of biochemical and physiological effects. The purpose of

Scientific Research Applications

2-(thian-3-yl)acetic acid has been studied for its potential applications in drug development. It has been found to have a number of biochemical and physiological effects, including the inhibition of enzymes involved in fatty acid metabolism, the stimulation of glucose uptake in cells, and the inhibition of cell proliferation. It has also been studied for its potential use as a tool in studying protein-protein interactions.

Mechanism of Action

2-(thian-3-yl)acetic acid is believed to act by binding to enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and acyl-CoA thioesterase. It has also been found to bind to glucose transporters, which increases glucose uptake in cells. Additionally, it has been found to inhibit cell proliferation by blocking the activity of cyclin-dependent kinases.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit enzymes involved in fatty acid metabolism, stimulate glucose uptake in cells, and inhibit cell proliferation. Additionally, it has been found to increase the production of reactive oxygen species, which can lead to oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(thian-3-yl)acetic acid in lab experiments include its low cost and its ability to be synthesized from readily available materials. Additionally, its biochemical and physiological effects have been well-studied, making it a useful tool for research. However, it is important to note that this compound is a potent inhibitor of enzymes involved in fatty acid metabolism, which can lead to undesired side effects.

Future Directions

The potential future directions for 2-(thian-3-yl)acetic acid research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further studies could be done to investigate its potential use as a tool in studying protein-protein interactions. Finally, further research could be done to investigate the potential side effects of using this compound in lab experiments.

Synthesis Methods

2-(thian-3-yl)acetic acid can be synthesized from thiophene-3-acetic acid (TAA) and aqueous sodium hydroxide. The reaction is initiated by the addition of aqueous sodium hydroxide to TAA, followed by heating the mixture in a sealed container until the reaction is complete. The reaction is exothermic and can be monitored by measuring the temperature of the reaction mixture. The product is then isolated and purified by distillation.

Properties

IUPAC Name

2-(thian-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c8-7(9)4-6-2-1-3-10-5-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLJZLIQLBJTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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